

The Chemical Synthesis of Censavudine and Its Analogues: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Censavudine (formerly known as Festinavir, BMS-986001, or OBP-601) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV-1 infection and is currently under investigation for neurodegenerative diseases.[1][2] As a 4'-ethynyl analogue of stavudine (d4T), **Censavudine** exhibits potent antiviral activity by acting as a chain terminator for viral DNA synthesis. This technical guide provides a comprehensive overview of the chemical synthesis of **Censavudine** and its analogues, including detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

Chemical Synthesis of Censavudine

The synthesis of **Censavudine** (2',3'-didehydro-3'-deoxy-4'-ethynylthymidine) has been approached through various routes. A notable method involves a five-step synthesis starting from the commercially available 5-methyluridine, achieving an overall yield of approximately 44%.[3] An alternative approach has also been developed, focusing on the nucleophilic substitution of a 4'-benzoyloxythymine nucleoside derivative.[4]

Experimental Protocols

Synthesis of Censavudine via 4'-Benzoyloxy Intermediate



This protocol is based on a method involving the key step of nucleophilic substitution at the 4'-position.

Step 1: Synthesis of 1-(2,5-dideoxy-β-L-glycero-pent-4-enofuranosyl)thymine

 Detailed experimental procedures for this initial step are based on established methods for the modification of nucleosides.

Step 2: Introduction of the 4'-Benzoyloxy Group

- To a solution of 1-(2,5-dideoxy-β-L-glycero-pent-4-enofuranosyl)thymine in a suitable solvent, lead(IV) acetate benzoate (Pb(OBz)4) is added.
- The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
- The resulting 4'-benzoyloxy derivative is purified using column chromatography.

Step 3: Nucleophilic Substitution with Ethynyl Group

- The 4'-benzoyloxy derivative is dissolved in an anhydrous, aprotic solvent under an inert atmosphere.
- A solution of trimethylsilylacetylene and a suitable aluminum-based Lewis acid (e.g., Me3SiC≡CAl(Et)Cl) is added dropwise at a low temperature (e.g., -78 °C).
- The reaction mixture is slowly warmed to room temperature and stirred until the starting material is consumed.
- The reaction is quenched, and the crude product is extracted and purified by column chromatography to yield the desired 4'-"down"-ethynyl derivative. A stereoselective yield of 62% has been reported for this step.[4]

Step 4: Deprotection

 The trimethylsilyl protecting group on the ethynyl moiety is removed using standard conditions, such as treatment with a fluoride source (e.g., tetrabutylammonium fluoride -TBAF) in an organic solvent.



The reaction is monitored by TLC, and upon completion, the product is purified to yield
 Censavudine.

Synthesis of Labeled Censavudine Analogues

- Carbon-14 Labeled **Censavudine**: A 10-step synthesis starting from [14C]trimethylsilylacetylene has been reported, with an overall yield of 9%.[3]
- Deuterium Labeled **Censavudine**: A 2-step synthesis from [D₄]-thymine has been described, affording the labeled analogue in a 68% overall yield.[3]

Quantitative Data

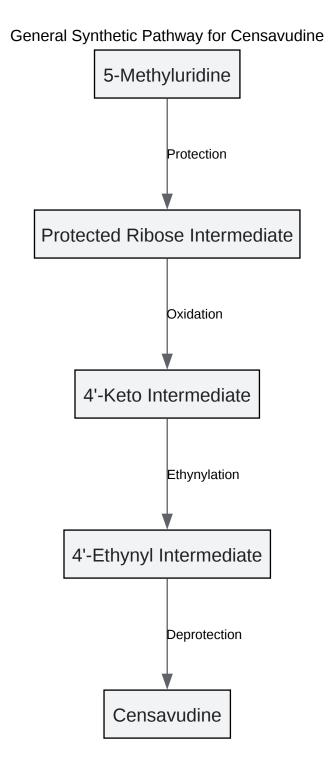
The following tables summarize key quantitative data related to the synthesis and activity of **Censavudine** and its analogues.

Synthesis Step/Analogue	Reported Yield	Reference
Overall Yield (from 5-methyluridine)	44%	[3]
Nucleophilic Ethynylation	62%	[4]
¹⁴ C-Labeled Censavudine (overall)	9%	[3]
D-Labeled Censavudine (overall)	68%	[3]

Compound	Target	EC50 (nM)	Reference
Censavudine	HIV-1	450-890	[5][6]
Censavudine	HIV-2	30-81	[5][6]

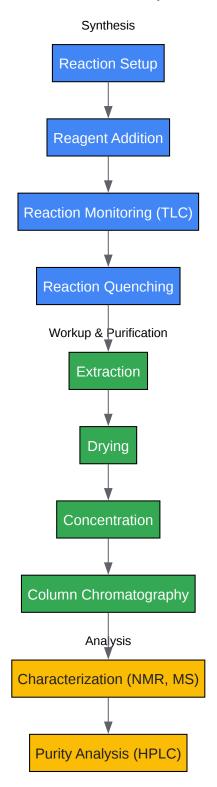
Visualizations Synthetic Pathway of Censavudine



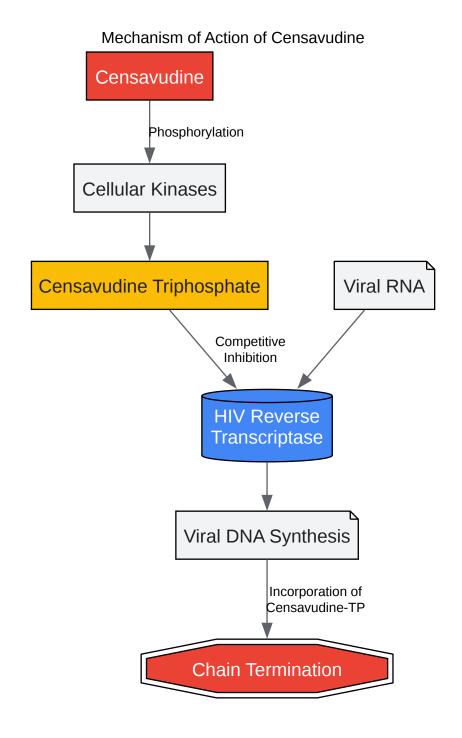




Experimental Workflow for Censavudine Synthesis and Purification







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